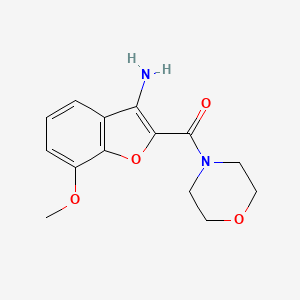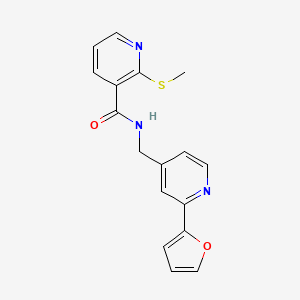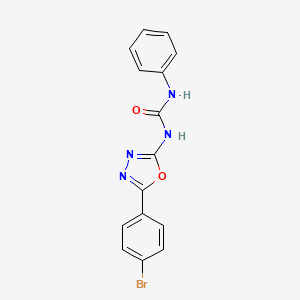![molecular formula C17H20ClN3O B2521165 2-[1-[(3-Chlorophenyl)methyl]piperidin-4-yl]oxy-5-methylpyrimidine CAS No. 2380059-43-6](/img/structure/B2521165.png)
2-[1-[(3-Chlorophenyl)methyl]piperidin-4-yl]oxy-5-methylpyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[1-[(3-Chlorophenyl)methyl]piperidin-4-yl]oxy-5-methylpyrimidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as CP-122,721 and belongs to the class of pyrimidine derivatives.
Mécanisme D'action
The mechanism of action of 2-[1-[(3-Chlorophenyl)methyl]piperidin-4-yl]oxy-5-methylpyrimidine involves its binding to the dopamine D3 receptor. This binding results in the activation of the receptor and subsequent downstream signaling pathways. The exact mechanism of action of this compound is still being studied, and further research is needed to fully understand its mode of action.
Biochemical and Physiological Effects:
2-[1-[(3-Chlorophenyl)methyl]piperidin-4-yl]oxy-5-methylpyrimidine has been shown to have various biochemical and physiological effects. Studies have shown that this compound can increase dopamine release in the brain, which can lead to improved cognitive function and motor control. This compound has also been shown to have anxiolytic and antidepressant effects, which make it a potential candidate for the treatment of anxiety and depression.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-[1-[(3-Chlorophenyl)methyl]piperidin-4-yl]oxy-5-methylpyrimidine in lab experiments is its high affinity for the dopamine D3 receptor. This makes it a valuable tool for studying the role of this receptor in various neurological disorders. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the research on 2-[1-[(3-Chlorophenyl)methyl]piperidin-4-yl]oxy-5-methylpyrimidine. One potential direction is the development of new compounds based on this molecule that have improved pharmacological properties. Another direction is the study of the role of this compound in other neurological disorders such as addiction and attention deficit hyperactivity disorder (ADHD). Further research is also needed to fully understand the mechanism of action of this compound and its potential applications in medicine.
In conclusion, 2-[1-[(3-Chlorophenyl)methyl]piperidin-4-yl]oxy-5-methylpyrimidine is a chemical compound that has shown great potential in various fields such as neuroscience and pharmacology. Its high affinity for the dopamine D3 receptor makes it a valuable tool for studying the role of this receptor in various neurological disorders. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in medicine.
Méthodes De Synthèse
The synthesis of 2-[1-[(3-Chlorophenyl)methyl]piperidin-4-yl]oxy-5-methylpyrimidine involves the reaction of 4-chlorobenzylpiperidine with 5-methyl-2-chloropyrimidine in the presence of a base. The resulting compound is then purified using various techniques such as column chromatography and recrystallization.
Applications De Recherche Scientifique
2-[1-[(3-Chlorophenyl)methyl]piperidin-4-yl]oxy-5-methylpyrimidine has been extensively studied for its potential applications in various fields such as neuroscience, pharmacology, and medicinal chemistry. This compound has been shown to have a high affinity for the dopamine D3 receptor, which makes it a potential candidate for the treatment of various neurological disorders such as Parkinson's disease and schizophrenia.
Propriétés
IUPAC Name |
2-[1-[(3-chlorophenyl)methyl]piperidin-4-yl]oxy-5-methylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O/c1-13-10-19-17(20-11-13)22-16-5-7-21(8-6-16)12-14-3-2-4-15(18)9-14/h2-4,9-11,16H,5-8,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTIYBFSLBNQWAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)OC2CCN(CC2)CC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-bromo-2-chloro-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2521086.png)


![N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-phenoxyacetamide](/img/structure/B2521090.png)


![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-methylsulfanylbenzamide](/img/structure/B2521093.png)




![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2521103.png)
![4,7,8-Trimethyl-2-(3-methylbutyl)-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2521104.png)